2-Amino-3-bromo-5-methylpyridine physical and chemical properties
2-Amino-3-bromo-5-methylpyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-bromo-5-methylpyridine (CAS No. 17282-00-7). It includes tabulated data for key properties, detailed experimental protocols for analysis, and visualizations of synthetic and reactive pathways.
Physical and Chemical Properties
2-Amino-3-bromo-5-methylpyridine, also known as 3-Bromo-5-methyl-2-pyridinamine, is a substituted pyridine derivative. Its unique arrangement of functional groups—an amino group, a bromine atom, and a methyl group—makes it a versatile intermediate in organic synthesis.[1]
General Properties
| Property | Value | Source(s) |
| CAS Number | 17282-00-7 | [2] |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| Appearance | White to Yellow to Orange crystalline powder | |
| Purity | ≥98.0% (GC) |
Tabulated Physical Data
| Property | Value | Source(s) |
| Melting Point | 72.0 to 75.0 °C | |
| Boiling Point | 252.3°C at 760 mmHg | [3] |
| Density | 1.593 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in various organic solvents. | [3] |
| Storage Temperature | 0-8°C | [1] |
Synthesis and Reactivity
2-Amino-3-bromo-5-methylpyridine is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[1]
Synthetic Pathway
A plausible synthetic route to a bromo-aminomethylpyridine involves the direct bromination of an aminomethylpyridine precursor. The following diagram illustrates the general concept of brominating 2-amino-5-methylpyridine. It is important to note that regioselectivity is a key consideration in such reactions, and the precise conditions will determine the final isomeric product.
Caption: General synthesis of 2-Amino-3-bromo-5-methylpyridine.
Chemical Reactivity: Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring makes 2-Amino-3-bromo-5-methylpyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules.[4]
The diagram below outlines the general workflow for a Suzuki-Miyaura coupling reaction involving a 2-amino-bromopyridine derivative.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[5]
Experimental Protocols
The following sections provide detailed methodologies for the analytical characterization of 2-Amino-3-bromo-5-methylpyridine. These are generalized protocols and may require optimization for specific instrumentation and applications.
Synthesis Protocol (Illustrative Example for an Isomer)
Reaction: Bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine.
Materials:
-
2-amino-3-methylpyridine (10.8g, 0.1mol)
-
Acetic anhydride (12.3g, 0.12mol)
-
Liquid bromine (17.6g, 0.11mol)
-
40% Sodium hydroxide solution
-
Water
-
250ml four-necked flask
-
Oil bath
Procedure:
-
Add 2-amino-3-methylpyridine (10.8g, 0.1mol) and acetic anhydride (12.3g, 0.12mol) to a 250ml four-necked flask.
-
Heat the mixture to reflux in an oil bath. Monitor the reaction by thin-layer chromatography (TLC) until complete.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add liquid bromine (17.6g, 0.11mol).
-
Carry out the reaction at 50°C for 3 hours.
-
Add water to the system until all solids are dissolved.
-
Slowly add 40ml of 40% sodium hydroxide solution.
-
Continue the reaction for 30 minutes.
-
Filter, dry, and recrystallize the product to obtain 2-Amino-5-bromo-3-methylpyridine.[3]
Analytical Protocols
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
Standard 5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-bromo-5-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.[6][7]
-
Data Acquisition: Acquire standard one-dimensional proton and carbon spectra. For ¹H NMR, a typical spectral width is -2 to 12 ppm with 16-64 scans, depending on the sample concentration.[8]
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections, and integrate signals to determine the relative number of protons.[8]
Objective: To identify functional groups based on their vibrational frequencies.
Instrumentation:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press die set
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Pellet Formation: Compress the mixture in a pellet press die to form a thin, transparent disk.[11]
-
Data Acquisition:
Objective: To assess purity and confirm molecular weight.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone, hexane). For polar compounds like 2-Amino-3-bromo-5-methylpyridine, derivatization with a silylating agent may be necessary to improve volatility.[6][12]
-
GC Conditions:
-
MS Conditions:
Applications
2-Amino-3-bromo-5-methylpyridine is a key intermediate with significant applications in several fields:
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents, with particular application in the development of treatments for neurological disorders.[1] Its structure is also incorporated into molecules with potential antimicrobial and anti-inflammatory properties.[1]
-
Agrochemicals: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1]
-
Material Science: It is explored for its potential in the development of new materials, such as specialized polymers and coatings.[1]
Safety Information
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional laboratory safety guidance and practices. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylpyridine [oakwoodchemical.com]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
